molecular formula C12H17ClN2O3 B8351624 [2-(3-Chloro-4-nitrophenoxy)ethyl]diethylamine

[2-(3-Chloro-4-nitrophenoxy)ethyl]diethylamine

Cat. No. B8351624
M. Wt: 272.73 g/mol
InChI Key: IQXINSASHHCOTQ-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

Prepared analogously to Example 3.1.b. from [2-(3-chloro-4-nitrophenoxy)ethyl]diethylamine in ethyl acetate. Yield: 1.05 g (95.4% of theory); C12H19ClN2O (M=242.75); calc.: molecular ion peak (M+H)+: 243/245; found: molecular ion peak (M+H)+: 243/245; Rf value: 0.41 (silica gel, dichloromethane/methanol (90:10)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[N+:16]([O-])=O)[O:5][CH2:6][CH2:7][N:8]([CH2:11][CH3:12])[CH2:9][CH3:10].ClCCl.CO>C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[NH2:16])[O:5][CH2:6][CH2:7][N:8]([CH2:9][CH3:10])[CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(OCCN(CC)CC)C=CC1[N+](=O)[O-]
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 3.1.b

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(OCCN(CC)CC)C=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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